(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid is a synthetic organic compound. It is often used in the field of medicinal chemistry and organic synthesis due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This step involves the use of a Grignard reagent or other organometallic reagents to form the propanoic acid backbone.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Methoxy group addition: The methoxy group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical pathways, including enzyme catalysis and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-methoxy-2-oxoethyl)phenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C17H23NO6 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-3-[4-(2-methoxy-2-oxoethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-11-5-7-12(8-6-11)10-14(19)23-4/h5-8,13H,9-10H2,1-4H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
InChI Key |
SQUFBRDZJVBXNH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CC(=O)OC)C(=O)O |
Origin of Product |
United States |
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